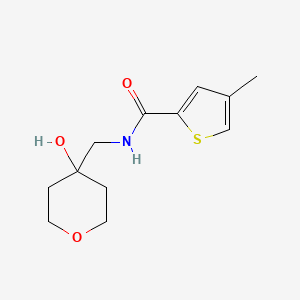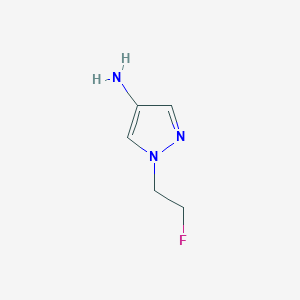
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methylthiophene-2-carboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors. The compound has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The chemical compound N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-4-methylthiophene-2-carboxamide, due to its complex structure, may share similar properties with various synthesized pyran derivatives that have been studied for their antimicrobial activities. For example, Aytemir et al. (2003) synthesized a range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with significant antimicrobial activity. These compounds exhibited higher antibacterial activity against strains such as Staphylococcus aureus, Entrococcus faecalis, and Escherichia coli, as well as antifungal activity against Candida species. This suggests that derivatives of pyran, which may include compounds similar to the one , could have promising applications in developing antimicrobial agents Aytemir, M., Erol, D., Hider, R., & Özalp, M. (2003). Turkish Journal of Chemistry.
Chemical Synthesis and Structural Analysis
Another aspect of scientific research involving this compound pertains to its chemical synthesis and structural analysis. Kumara et al. (2018) detailed the synthesis and spectral analysis of novel pyrazole derivatives, which included structural features such as a methylthiophene group. These studies involve characterizing compounds using various spectroscopic techniques and exploring their molecular structures through X-ray crystallography. This type of research is crucial for understanding the chemical behavior and potential applications of this compound in various fields, including material science and drug design Kumara, K., D. Kumar, A., Kumar, K., & Lokanath, N. K. (2018). Chemical Data Collections.
Molecular Interaction Studies
Research on similar compounds indicates a focus on understanding molecular interactions with biological targets. For instance, Shim et al. (2002) investigated the molecular interaction of a cannabinoid receptor antagonist, providing insights into the conformational analysis and binding affinity of chemical compounds. Such studies could be relevant to understanding how this compound might interact with specific receptors or enzymes, offering potential applications in drug discovery and pharmacology Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A. (2002). Journal of Medicinal Chemistry.
Propriétés
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-9-6-10(17-7-9)11(14)13-8-12(15)2-4-16-5-3-12/h6-7,15H,2-5,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMFLICXIDKMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide](/img/structure/B2580285.png)

![N-[5-acetyl-1-(3,4-dimethoxyphenethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2580289.png)
![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2580290.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580291.png)
![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2580296.png)
![N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2580299.png)
![7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2580301.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2580302.png)
![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2580304.png)
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2580306.png)

![N-Methyl-N-[2-oxo-2-[3-[(2-oxopyrrolidin-1-yl)methyl]pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2580308.png)